2-Heptyldecyl octadecanoate
Description
2-Heptyldecyl octadecanoate is a branched-chain ester synthesized from 2-heptyldecyl alcohol (a 17-carbon alcohol with a methyl branch at the second carbon) and octadecanoic acid (stearic acid, C18). This structure confers unique physicochemical properties, such as enhanced solubility in non-polar solvents, lower melting points compared to linear analogs, and surfactant capabilities due to steric hindrance from branching .
Properties
CAS No. |
90326-96-8 |
|---|---|
Molecular Formula |
C35H70O2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-heptyldecyl octadecanoate |
InChI |
InChI=1S/C35H70O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-26-29-32-35(36)37-33-34(30-27-24-12-9-6-3)31-28-25-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
NGVVXRLQCKNIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyldecyl octadecanoate can be synthesized through the esterification reaction between octadecanoic acid (stearic acid) and 2-heptyldecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters and alcohols.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can be converted to other functional groups.
Common Reagents and Conditions:
Acidic Hydrolysis: Using strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using bases like sodium hydroxide or potassium hydroxide.
Transesterification: Catalyzed by acids, bases, or enzymes.
Major Products Formed:
Hydrolysis: Octadecanoic acid and 2-heptyldecanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
2-Heptyldecyl octadecanoate has diverse applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based formulations.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Mechanism of Action
The mechanism of action of 2-heptyldecyl octadecanoate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .
Comparison with Similar Compounds
The following analysis compares 2-heptyldecyl octadecanoate with structurally related esters, emphasizing differences in alkyl chain configuration, functional groups, and applications.
Structural and Functional Comparisons
Table 1: Key Properties of this compound and Analogous Esters
*Note: Heptadecyl octadecanoate’s state depends on temperature due to its long alkyl chains .
Heptadecyl Octadecanoate (CAS 18299-82-6)
- A linear analog of this compound, this compound exhibits surfactant properties and is used in emulsification. Its straight-chain structure allows efficient packing in micelles, enhancing stability in hydrophobic systems .
Butyl Octadecanoate
- A short-chain ester with applications in food-grade coatings and plastics. Its hydrolysis products (butanol and stearic acid) are considered low-risk, though toxicological data remain incomplete .
Glycidyl Octadecanoate
- Features an epoxide group, enabling crosslinking reactivity. Demonstrated larvicidal activity against mosquitoes, attributed to ester and epoxide functional groups disrupting larval membranes .
Methylpenta(oxyethyl) Heptadecanoate
- Incorporates polyoxyethylene chains, increasing hydrophilicity. Used in formulations requiring water solubility, such as detergents or cosmetic emulsions .
DSPE
- A phospholipid with dual stearate chains, critical for forming lipid bilayers in drug delivery systems. Its high purity (>98%) ensures biocompatibility in pharmaceutical applications .
Key Differentiators of this compound
Branching Effects: The 2-heptyldecyl group introduces steric hindrance, reducing crystallization and lowering melting points compared to linear analogs like heptadecyl octadecanoate. This enhances solubility in non-polar solvents .
Surfactant Efficiency : Branched esters often exhibit superior emulsifying properties due to disrupted molecular packing, improving interfacial activity .
Biocompatibility: Unlike glycidyl esters (reactive epoxides) or DSPE (complex phospholipids), this compound lacks polar functional groups, making it less reactive and suitable for industrial rather than biomedical uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
